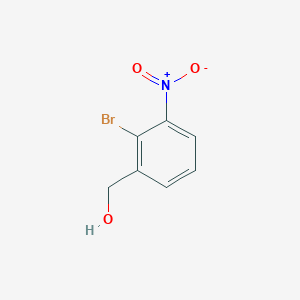

(2-Bromo-3-nitrophenyl)methanol

CAS No.: 90407-20-8

Cat. No.: VC7899113

Molecular Formula: C7H6BrNO3

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90407-20-8 |

|---|---|

| Molecular Formula | C7H6BrNO3 |

| Molecular Weight | 232.03 g/mol |

| IUPAC Name | (2-bromo-3-nitrophenyl)methanol |

| Standard InChI | InChI=1S/C7H6BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 |

| Standard InChI Key | XWMVYVPXQRUCMG-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CO |

| Canonical SMILES | C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CO |

Introduction

Chemical and Structural Properties

Molecular Characteristics

(2-Bromo-3-nitrophenyl)methanol belongs to the class of nitroaromatic alcohols. Key structural and physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆BrNO₃ | |

| Molecular Weight | 232.03 g/mol | |

| IUPAC Name | (2-Bromo-3-nitrophenyl)methanol | |

| SMILES Notation | OCc1cccc(c1Br)N+[O-] | |

| InChI Key | XWMVYVPXQRUCMG-UHFFFAOYSA-N |

The compound’s planar benzene ring and electron-withdrawing groups (bromine, nitro) influence its reactivity, particularly in electrophilic substitution and reduction reactions.

Spectroscopic Data

-

¹H NMR (CDCl₃): Peaks at δ 7.48 (d, J=8.1 Hz, 1H), 7.37 (t, J=8.1 Hz, 1H), 7.27 (d, J=8.4 Hz, 1H), and 6.13 (br s, 1H) correspond to aromatic protons and the hydroxyl group .

-

¹³C NMR: Signals at δ 153.7, 128.7, 119.8, 117.5, and 102.9 confirm the carbon framework .

Synthesis and Production

Industrial-Scale Considerations

Industrial production optimizes solvent systems (e.g., dichloromethane) and catalysts to enhance yield and purity. Continuous flow reactors are employed to manage exothermic reactions safely .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Antimicrobial agents: Brominated nitroaromatics are explored for their biofilm inhibition properties.

-

Kinase inhibitors: Functional groups enable structural diversification in drug discovery .

Organic Synthesis

-

Cross-coupling reactions: Suzuki-Miyaura couplings using the bromine substituent .

-

Nitro group reduction: Conversion to amines for further functionalization .

Material Science

Electron-deficient aromatic systems are investigated for optoelectronic applications, though specific studies on this compound remain limited.

Research Frontiers

Mechanistic Studies

-

Electrophilic aromatic substitution: Bromine and nitro groups direct incoming electrophiles to specific positions on the ring .

-

Solvent effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates in cross-coupling .

Biological Activity

Preliminary studies suggest moderate antibacterial activity against Staphylococcus aureus, though further toxicological profiling is needed .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume